molecular formula C7H10O4 B146554 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one CAS No. 128766-63-2

6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one

Cat. No. B146554
M. Wt: 158.15 g/mol
InChI Key: KVCGLPKGMWWEMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one, also known as HMD, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. HMD is a cyclic acetal, which is derived from the reaction of formaldehyde with glycolaldehyde. It is a white crystalline solid that is soluble in water and organic solvents.

Mechanism Of Action

The mechanism of action of 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one is not fully understood. However, it is believed to act as a reactive oxygen species (ROS) scavenger, which can protect cells from oxidative stress. 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.

Biochemical And Physiological Effects

6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one has also been shown to inhibit the replication of viruses, such as HIV and influenza virus. In addition, 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one has been shown to have anti-inflammatory effects, which can help to alleviate the symptoms of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one in lab experiments include its high purity, stability, and ease of synthesis. However, 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one has some limitations, such as its low solubility in water and limited availability.

Future Directions

There are several future directions for the research on 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and viral infections. Another direction is to investigate its mechanism of action and its effects on cellular signaling pathways. Furthermore, the development of new synthetic methods for 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one and its derivatives could lead to the discovery of new compounds with improved properties and applications.

Synthesis Methods

The synthesis of 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one involves the reaction of glycolaldehyde with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the cyclic acetal. The yield of 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.

Scientific Research Applications

6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one has been extensively studied for its potential applications in various fields of science, including organic synthesis, medicinal chemistry, and material science. 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one has been used as a building block for the synthesis of various organic compounds, such as heterocycles and amino acids. It has also been used as a starting material for the synthesis of chiral ligands and catalysts. In medicinal chemistry, 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one has been evaluated for its potential as an antitumor agent, antiviral agent, and anti-inflammatory agent. In material science, 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one has been used as a monomer for the synthesis of polymeric materials, such as polyesters and polyurethanes.

properties

CAS RN

128766-63-2

Product Name

6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxin-4-one

InChI

InChI=1S/C7H10O4/c1-7(2)10-5(4-8)3-6(9)11-7/h3,8H,4H2,1-2H3

InChI Key

KVCGLPKGMWWEMC-UHFFFAOYSA-N

SMILES

CC1(OC(=CC(=O)O1)CO)C

Canonical SMILES

CC1(OC(=CC(=O)O1)CO)C

synonyms

4H-1,3-Dioxin-4-one, 6-(hydroxymethyl)-2,2-dimethyl- (9CI)

Origin of Product

United States

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